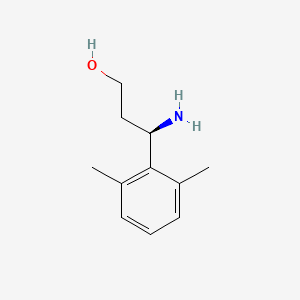
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with nitromethane to form a nitroalcohol intermediate.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: 3-(2,6-dimethylphenyl)-2-propanone.
Reduction: Secondary amines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. For example, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol: The enantiomer of the compound.
3-amino-3-(2,6-dimethylphenyl)propan-1-ol: The racemic mixture.
3-amino-3-(2,6-dimethylphenyl)propan-2-ol: A structural isomer.
Uniqueness
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol is unique due to its chiral center, which imparts specific optical activity and potential for enantioselective reactions. This makes it valuable in applications requiring high stereochemical purity.
Biological Activity
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol is an amino alcohol compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its chiral center and specific functional groups, is being investigated for its interactions with various biological targets, which may lead to therapeutic applications.
The molecular formula for this compound is C13H19N\O, with a molecular weight of approximately 209.30 g/mol. The compound features:
- Amino group (-NH2) : Contributes to nucleophilic reactivity.
- Hydroxyl group (-OH) : Engages in hydrogen bonding and can participate in various chemical reactions.
- 2,6-Dimethylphenyl group : Provides hydrophobic interactions essential for binding to biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in metabolic pathways.
- Enzyme Inhibition : It can potentially inhibit enzymes critical for various physiological processes.
- Cell Cycle Modulation : Preliminary studies suggest that it might influence cell cycle progression and apoptosis in cancer cells.
Biological Activity Studies
Various studies have explored the biological activity of this compound:
1. Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study reported that derivatives of similar structures showed significant inhibition of cancer cell proliferation with IC50 values ranging from 0.8 μM to 4.98 μM against various cancer types .
2. Pharmacokinetics
Pharmacokinetic profiling revealed moderate stability and permeability in cellular assays. For instance, compounds structurally related to this compound exhibited an apparent permeability of approximately 34 nm/s in Caco2 assays .
3. Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the phenyl ring or the amino group can significantly affect the biological potency of the compound. For example, substituents at specific positions on the phenyl ring have been shown to enhance binding affinity and biological activity .
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
| Study | Findings |
|---|---|
| Study A | Showed significant apoptosis induction in breast cancer cell lines with an IC50 of 1.5 μM for a closely related analog. |
| Study B | Investigated the pharmacokinetics and found favorable absorption characteristics with low efflux ratios indicating potential for oral bioavailability. |
| Study C | Explored receptor binding affinity, identifying interactions with serotonin receptors, which may contribute to mood modulation effects. |
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-9(2)11(8)10(12)6-7-13/h3-5,10,13H,6-7,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
ISJZHUASRJCGKQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H](CCO)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















